2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a thieno[3,4-c]pyrazole derivative that has shown promising results in various studies, making it a potential candidate for further investigation.
Applications De Recherche Scientifique
Antileishmanial Activity
This compound has been studied for its potential use in treating leishmaniasis, a disease caused by protozoan parasites transmitted by sandfly bites. The compound’s antileishmanial activity was evaluated in vitro against Leishmania aethiopica clinical isolates. It showed promising results, indicating that it could be a potent pharmacophore for developing new antileishmanial agents .
Antimalarial Evaluation
In addition to its antileishmanial properties, the compound has also been tested for antimalarial activity. In vivo studies using Plasmodium berghei infected mice demonstrated that the compound could significantly suppress the infection, suggesting its potential as an antimalarial agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. For instance, docking on Lm-PTR1, a protein associated with leishmaniasis, justified the compound’s antileishmanial activity, providing insights into its mechanism of action .
Pharmacological Effects
Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects. They have been synthesized and structurally verified using techniques like FTIR and NMR, which confirmed their potential for various pharmacological applications .
Synthetic Protocols Development
Research has been conducted on developing specific synthetic protocols for creating a range of compounds, including those with pyrazole structures. These protocols are crucial for the preparation of compounds with desired biological properties .
Biological Property Analysis
The compound’s structure allows for the analysis of its biological properties, such as antitumor activities. By studying its interaction with various biological systems, researchers can identify potential therapeutic uses .
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Mode of Action
These interactions can lead to conformational changes in the target protein, potentially altering its function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its potential target, it may be involved in pathways related to the function of the lmptr1 protein .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential target, it may inhibit the function of the lmptr1 protein, leading to downstream effects on cellular processes .
Propriétés
IUPAC Name |
2-ethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-19-7-5-4-6-16(19)21(25)22-20-17-12-27-13-18(17)23-24(20)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRPVAOJNBWXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.